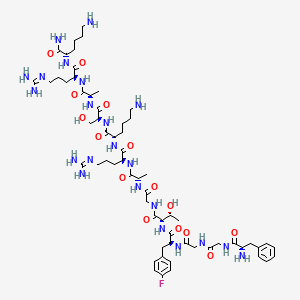

H-Phe-Gly-Gly-Phe(4-F)-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2

Description

Properties

Molecular Formula |

C61H99FN22O15 |

|---|---|

Molecular Weight |

1399.6 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |

InChI |

InChI=1S/C61H99FN22O15/c1-33(76-47(88)31-75-59(99)49(35(3)86)84-57(97)44(28-37-19-21-38(62)22-20-37)78-48(89)30-73-46(87)29-74-53(93)39(65)27-36-13-5-4-6-14-36)51(91)80-43(18-12-26-72-61(69)70)55(95)82-41(16-8-10-24-64)56(96)83-45(32-85)58(98)77-34(2)52(92)81-42(17-11-25-71-60(67)68)54(94)79-40(50(66)90)15-7-9-23-63/h4-6,13-14,19-22,33-35,39-45,49,85-86H,7-12,15-18,23-32,63-65H2,1-3H3,(H2,66,90)(H,73,87)(H,74,93)(H,75,99)(H,76,88)(H,77,98)(H,78,89)(H,79,94)(H,80,91)(H,81,92)(H,82,95)(H,83,96)(H,84,97)(H4,67,68,71)(H4,69,70,72)/t33-,34-,35+,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1 |

InChI Key |

OGKNRWXOEHEYOV-QHYQKCGXSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)F)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Setup

- Resin : Acid-labile resins such as Rink amide or chlorotrityl resin are preferred for C-terminal amide formation.

- First Amino Acid : Typically, Fmoc-protected arginine (Pbf side-chain protection) or lysine (Boc or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protection) is anchored to the resin.

Coupling Protocol

Each amino acid is activated using coupling reagents such as:

- DIC/OxymaPure : Efficient for standard residues (e.g., glycine, alanine).

- HATU/DIEA : Recommended for sterically hindered residues like 4-fluorophenylalanine (Phe(4-F)) and threonine (Thr).

- Double Coupling : Applied to challenging residues (e.g., Phe(4-F)) to ensure completeness.

| Amino Acid | Protecting Group | Coupling Reagent | Time |

|---|---|---|---|

| Phe(4-F) | Fmoc | HATU/DIEA | 1–2 h |

| Thr | Fmoc | DIC/OxymaPure | 1 h |

| Arg (Pbf) | Fmoc | DIC/OxymaPure | 1 h |

| Lys (Boc) | Fmoc | DIC/OxymaPure | 1 h |

| Gly | Fmoc | DIC/OxymaPure | 30 min |

Table 1: Coupling conditions for key residues in the peptide sequence.

Critical Residues and Optimization Strategies

4-Fluorophenylalanine (Phe(4-F))

Threonine (Thr)

Arginine and Lysine

- Side-Chain Protection :

Poly-Glycine Segment (Gly-Gly)

The Gly-Gly motif is synthesized sequentially using Fmoc-Gly-OH. Key optimizations include:

- Preactivated Dipeptides : Fmoc-Gly-Gly-OH can be preactivated with DIC/HOBt to improve coupling efficiency.

- Avoiding Deletion/Addition Byproducts : Strict stoichiometry (3 equivalents of amino acid) and rapid washing protocols reduce side reactions.

Deprotection and Cleavage

- Fmoc Removal : Piperidine (20% in DMF) or green alternatives like 4-methylpiperidine (4-MP) in situ deprotection reduce waste.

- Final Cleavage : TFA/TIS/H₂O (95:2.5:2.5) removes side-chain protections and cleaves the peptide from the resin.

Analytical Characterization

| Method | Purpose | Key Parameters |

|---|---|---|

| HPLC | Purity assessment | C18 column, ACN/H₂O gradient |

| ESI-MS/MALDI-TOF | Molecular weight confirmation | [M+H]⁺ ion detection |

| NMR | Structural validation | ¹H/¹³C spectra in DMSO-d₆ |

Table 2: Analytical techniques for peptide characterization.

Case Studies and Research Findings

- Microwave-Assisted SPPS : Improved coupling rates for fluorinated residues, as demonstrated in opioid peptide synthesis.

- Green SPPS : Use of 4-MP for in situ Fmoc removal reduces solvent usage and piperidine waste.

- Purification Challenges : HPLC chromatograms often show minor impurities (e.g., des-Arg, des-Lys), requiring optimized gradients.

Comparative Data for Fluorinated Peptides

| Peptide | Fluorination Method | Purity (% HPLC) | Yield (%) |

|---|---|---|---|

| H-Phe-Gly-Gly-Phe(4-F)-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH₂ | Pre-synthesized Phe(4-F) | 95–98 | 60–75 |

| [Dmp⁴]-ENK | Suzuki–Miyaura post-synthesis | 90–92 | 45–50 |

Table 3: Performance metrics for fluorinated peptides.

Chemical Reactions Analysis

Types of Reactions

The peptide H-Phe-Gly-Gly-Phe(4-F)-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2 can undergo various chemical reactions, including:

Oxidation: The threonine and serine residues can be oxidized under specific conditions.

Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.

Substitution: The fluorinated phenylalanine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can yield hydroxythreonine derivatives .

Scientific Research Applications

Research indicates that H-Phe-Gly-Gly-Phe(4-F)-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2 exhibits significant biological activity, particularly as an agonist for opioid receptors. Its design allows for enhanced interactions with these receptors, which are crucial for pain modulation and analgesic effects.

Therapeutic Applications

- Pain Management : Due to its interaction with opioid receptors, this peptide could serve as a potent analgesic agent. Modifications in the peptide structure may lead to improved efficacy and reduced side effects compared to traditional opioids.

- Drug Development : The compound's unique structure offers opportunities for the development of new classes of opioid drugs. By altering specific amino acids or introducing novel modifications, researchers can create analogues with tailored pharmacological profiles.

- Research Tool : this compound can be utilized in laboratory settings to study receptor interactions and signaling pathways related to pain and analgesia.

Case Studies

Several studies have highlighted the potential of this peptide in various applications:

- Analgesic Potency : In vivo studies demonstrated that modified versions of this peptide exhibited significant antinociceptive effects in animal models, suggesting its viability as a therapeutic agent for pain relief .

- Receptor Binding Studies : Molecular docking simulations have indicated that the peptide binds effectively to the mu-opioid receptor, providing insights into its mechanism of action and guiding future modifications for enhanced efficacy .

Mechanism of Action

The peptide H-Phe-Gly-Gly-Phe(4-F)-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2 exerts its effects primarily through interaction with G protein-coupled receptors (GPCRs). The fluorinated phenylalanine residue enhances its binding affinity to these receptors, leading to modulation of pain signals. The peptide can activate or inhibit specific pathways, resulting in analgesic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Structure-Activity Relationship (SAR) Insights

- Fluorination Impact : The 4-F substituent on phenylalanine in the target compound is critical for enhanced antifungal activity. Fluorinated groups increase hydrophobicity and electron-withdrawing effects, improving membrane penetration and target binding (e.g., against Phytophthora infestans) .

- Positional Specificity : Substitution at the para position (4-F) yields higher activity than ortho or meta positions in related compounds (e.g., benzo[b]thiophenes) .

- Sequence Motifs :

Functional Comparisons

- Antifungal Activity: The target compound’s 4-F modification likely elevates its potency compared to non-fluorinated analogues. For example, fluorinated benzo[b]thiophenes show 2–5× higher activity against P. infestans than nitro- or methoxy-substituted derivatives .

- Antioxidant vs. Antimicrobial Roles : Shorter peptides like AKRA (Ala-Lys-Arg-Ala) exhibit antioxidant effects via Nrf2/Keap1 pathway activation but lack direct antimicrobial properties . In contrast, the target peptide’s length and charged residues suggest a primary antimicrobial function.

Biological Activity

H-Phe-Gly-Gly-Phe(4-F)-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2 is a synthetic peptide that has garnered interest due to its potential biological activities, particularly in the context of analgesic and neuroprotective effects. This compound is characterized by its specific amino acid sequence and modifications, such as the inclusion of a 4-fluorophenyl group, which can influence its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 1,263.5 g/mol . The structure includes various amino acids that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C61H99FN22O15 |

| Molecular Weight | 1263.5 g/mol |

| Structure | Peptide with 4-F phenyl |

Analgesic Properties

Research indicates that peptides similar to this compound exhibit significant antinociceptive activity. Studies have shown that modifications in peptide sequences can enhance their binding affinity to opioid receptors, which are crucial for pain modulation. For instance, peptides with fluorinated phenyl groups have demonstrated improved potency in pain relief models, likely due to enhanced receptor interactions .

Neuroprotective Effects

The neuroprotective capabilities of this peptide have been explored in various models of neurodegeneration. It has been suggested that the peptide can cross the blood-brain barrier (BBB), allowing it to exert effects on central nervous system (CNS) disorders. This property is particularly important for developing therapies for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

- Animal Model Studies : In a study involving mice, administration of this compound resulted in significant reductions in pain responses compared to control groups. The mechanism was attributed to the activation of multiple opioid receptor types, enhancing its analgesic effect .

- In Vitro Studies : Cell culture studies have shown that this peptide promotes cell survival under stress conditions, indicating its potential as a neuroprotective agent. The peptide's ability to modulate apoptotic pathways was highlighted as a key factor in its protective effects on neuronal cells .

The biological activity of this compound is largely mediated through its interaction with opioid receptors, specifically the mu-opioid receptor (MOR). The presence of specific amino acids and modifications allows for high-affinity binding, leading to downstream signaling that modulates pain perception and neuroprotection .

Q & A

Basic: What are the structural and physicochemical properties of H-Phe-Gly-Gly-Phe(4-F)-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2, and how do they influence experimental handling?

Answer:

- Structural Features : The peptide contains 13 amino acid residues, including a fluorinated phenylalanine (Phe(4-F)) at position 4, which enhances hydrophobicity and may impact receptor binding. The sequence includes alternating glycine residues (positions 2 and 3), contributing to conformational flexibility .

- Physicochemical Properties :

- Handling Recommendations : Store as a lyophilized powder at -20°C to prevent hydrolysis of the amide bond. Reconstitute in degassed water to avoid oxidation of sensitive residues (e.g., Ser, Thr) .

Basic: What methodologies are recommended for synthesizing this peptide, and what critical steps ensure high purity?

Answer:

- Solid-Phase Peptide Synthesis (SPPS) :

- Resin Selection : Use Fmoc-protected Wang resin for C-terminal amidation.

- Coupling : Activate amino acids (e.g., HBTU/HOBt) for efficient coupling, especially for sterically hindered residues like Phe(4-F).

- Fluorinated Residue Handling : Protect Phe(4-F) with tert-butyloxycarbonyl (Boc) to prevent side reactions during deprotection .

- Purification :

Advanced: How can researchers resolve discrepancies in reported bioactivity data for this peptide across studies?

Answer:

- Experimental Replication :

- Analytical Validation :

- Literature Meta-Analysis : Cross-reference studies using databases like PubMed, focusing on parameters such as peptide concentration ranges and assay endpoints. Discrepancies in IC₅₀ values may arise from divergent cell lines or assay readouts .

Advanced: What strategies are effective for studying the peptide’s stability under physiological conditions, and how can degradation pathways be characterized?

Answer:

- Stability Assay Design :

- Degradation Analysis :

- Stabilization Approaches : Add protease inhibitors (e.g., PMSF for serine proteases) or modify labile residues (e.g., D-amino acid substitution at cleavage sites) .

Advanced: How can computational modeling be integrated with experimental data to predict this peptide’s interaction with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations :

- Force Field Selection : Use AMBER or CHARMM for peptide-ligand interactions. Simulate the peptide in explicit solvent (e.g., TIP3P water) for 100 ns to sample conformational states .

- Docking Studies : Perform rigid/flexible docking (e.g., AutoDock Vina) against target receptors (e.g., GPCRs) using the fluorinated Phe(4-F) as a key pharmacophore .

- Validation :

Basic: What spectroscopic techniques are most reliable for characterizing this peptide’s secondary structure?

Answer:

- Circular Dichroism (CD) :

- Fourier-Transform Infrared (FTIR) Spectroscopy :

- Nuclear Magnetic Resonance (NMR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.